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Compound of Interest

Compound Name: OPB-3206

Cat. No.: B1241732 Get Quote

Disclaimer: As of November 2025, publicly available information regarding the pharmacokinetic

and pharmacodynamic properties of the specific compound OPB-3206 is limited. This

document summarizes the available data on the closely related STAT3 inhibitor, OPB-31121,

also developed by Otsuka Pharmaceutical. The information presented herein is intended for

researchers, scientists, and drug development professionals and should be interpreted with the

understanding that it pertains to a related, but distinct, chemical entity.

Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays

a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers,

making it an attractive target for therapeutic intervention. OPB-31121 is an orally available

small molecule inhibitor of STAT3 that has been evaluated in early-phase clinical trials for the

treatment of advanced solid tumors. This technical guide provides a comprehensive overview

of the publicly available pharmacokinetic and pharmacodynamic data for OPB-31121.

Pharmacodynamic Properties and Mechanism of
Action
OPB-31121 exerts its anticancer effects by directly targeting the STAT3 protein. It binds to the

SH2 domain of STAT3, a critical region for its dimerization and subsequent activation. This

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1241732?utm_src=pdf-interest
https://www.benchchem.com/product/b1241732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


interaction has been shown to occur with high affinity, with a reported dissociation constant

(Kd) of 10 nM. By binding to the SH2 domain, OPB-31121 prevents the phosphorylation and

dimerization of STAT3, which are essential steps for its translocation to the nucleus and the

transcriptional activation of target genes involved in tumor progression.

The downstream effects of OPB-31121 include the inhibition of cancer cell proliferation,

survival, migration, and invasion. In preclinical studies, OPB-31121 has demonstrated potent

antitumor activity in various cancer models.
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Caption: STAT3 signaling pathway and the inhibitory action of OPB-31121.

Pharmacokinetic Properties
The pharmacokinetic profile of OPB-31121 has been evaluated in Phase 1 clinical trials

involving patients with advanced solid tumors. The data indicates variability among individuals

and a complex absorption and elimination profile.

Absorption and Distribution
Following oral administration, OPB-31121 is absorbed, with the time to reach maximum plasma

concentration (Tmax) observed at approximately 8 hours in a study of patients with advanced

hepatocellular carcinoma (HCC).[1]

Metabolism and Excretion
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The half-life (T1/2) of OPB-31121 was reported to be approximately 30 hours in the HCC

patient population.[1] Further details on the metabolic pathways and excretion routes have not

been extensively published.

Dose Proportionality
The pharmacokinetics of OPB-31121 did not consistently demonstrate dose-proportionality

across all studies.[2][3] However, in a Phase 1 study in patients with advanced HCC, both the

maximum plasma concentration (Cmax) and the area under the curve (AUC) exhibited dose

proportionality at the doses tested.[1]

Summary of Pharmacokinetic Parameters (from a Phase
1 study in advanced HCC)

Parameter Value (at 200 mg/day)

Tmax (Time to Maximum Concentration) ~8 hours

T1/2 (Half-life) ~30 hours

Dose Proportionality (Cmax & AUC) Exhibited in this study

Clinical Efficacy and Safety
The clinical activity of OPB-31121 as a monotherapy has been modest in early trials. While no

objective responses were observed in some studies, a number of patients with various

advanced solid tumors achieved stable disease.[2][3][4]

Safety and Tolerability
The most frequently reported adverse events associated with OPB-31121 administration are

primarily gastrointestinal in nature and include nausea, vomiting, and diarrhea.[1][2][3][4][5]

Fatigue has also been a commonly reported side effect.[1][4] These toxicities were

predominantly of grade 1 or 2 and were generally manageable.[1][4]

Dose-Limiting Toxicities and Maximum Tolerated Dose
In a dose-escalation study with once-daily administration, the maximum tolerated dose (MTD)

of OPB-31121 was determined to be 800 mg/day.[2][3][5] In a separate study with twice-daily
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administration, the MTD was established at 300 mg BID.[4][6] Dose-limiting toxicities (DLTs)

included grade 3 nausea, vomiting, and diarrhea.[1][2][3][5]

Experimental Protocols
The following provides a generalized workflow for the Phase 1 clinical trials of OPB-31121,

based on the available literature.

Phase 1 Clinical Trial Workflow

Patient Screening
(Advanced Solid Tumors)

Enrollment
(3+3 Dose Escalation Design)

OPB-31121 Administration
(Oral, Once or Twice Daily)

Pharmacokinetic Sampling
(Blood Draws at Pre-defined Timepoints)

Safety Monitoring
(Adverse Event Reporting, Lab Tests)

Efficacy Assessment
(Tumor Response)

Dose-Limiting Toxicity
(DLT) Evaluation

Maximum Tolerated Dose
(MTD) Determination

Data Analysis and Reporting
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Caption: Generalized workflow for a Phase 1 dose-escalation trial of OPB-31121.

Patient Eligibility: Patients enrolled in these studies typically had histologically confirmed

advanced or metastatic solid tumors that were refractory to standard therapies.

Dose Escalation: A standard 3+3 dose-escalation design was commonly employed to

determine the MTD.

Pharmacokinetic Assessments: Blood samples for pharmacokinetic analysis were collected at

various time points pre- and post-dose to determine key parameters such as Cmax, Tmax,

AUC, and T1/2.

Safety and Tolerability Assessments: Safety was monitored through the recording of adverse

events, physical examinations, vital signs, and laboratory tests.

Efficacy Assessments: Antitumor activity was typically assessed by imaging studies at baseline

and at specified intervals during treatment, using criteria such as the Response Evaluation

Criteria in Solid Tumors (RECIST).

Conclusion
OPB-31121 is a first-in-class oral STAT3 inhibitor with a well-defined mechanism of action.

While clinical development has been challenged by a narrow therapeutic window and modest

single-agent efficacy, the data gathered from early-phase trials provide valuable insights into

the pharmacokinetic and pharmacodynamic properties of this class of inhibitors. The

gastrointestinal side effect profile appears to be the primary dose-limiting factor. Further

research and development in this area may focus on optimizing the therapeutic index of STAT3

inhibitors, potentially through combination therapies or the development of next-generation

molecules with improved pharmacokinetic and safety profiles. The lack of public information on

OPB-3206 suggests it may be in a very early stage of development or that its development has

been discontinued.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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